Technical Guide: Synthesis and Characterization of Clomipramine N-Oxide
Technical Guide: Synthesis and Characterization of Clomipramine N-Oxide
Executive Summary
Clomipramine N-oxide (CPO) is the primary oxidative metabolite of the tricyclic antidepressant Clomipramine.[1] While Clomipramine acts as a potent serotonin reuptake inhibitor (SRI), its N-oxide metabolite is critical for pharmacokinetic profiling, toxicology screenings, and stability studies in pharmaceutical development.[1]
This guide provides a high-fidelity protocol for the laboratory-scale synthesis of Clomipramine N-oxide. Unlike generic protocols, this document addresses the specific challenges of tricyclic amine oxidation: preventing over-oxidation, managing the thermal instability of the N-oxide moiety (Cope elimination risk), and purifying the highly polar product from the lipophilic parent compound.[1]
Chemical Strategy & Mechanism[1][2][3]
The Synthetic Pathway
The transformation relies on the electrophilic oxidation of the aliphatic tertiary amine on the Clomipramine side chain.[1] While hydrogen peroxide (
Therefore, meta-Chloroperoxybenzoic acid (m-CPBA) is the reagent of choice for research-scale synthesis. It operates under mild conditions (0°C to Room Temperature) in non-polar solvents (Dichloromethane), ensuring high chemoselectivity for the nitrogen atom over the aryl chloride or the aromatic ring.[1]
Reaction Mechanism
The reaction proceeds via a concerted "Butterfly Mechanism" where the nucleophilic nitrogen of Clomipramine attacks the electrophilic oxygen of the peracid.[1]
Figure 1: Mechanistic pathway of m-CPBA mediated N-oxidation. The reaction is stereospecific and driven by the formation of the stable carboxylate anion.[1]
Experimental Protocol
Safety Warning: m-CPBA is a shock-sensitive oxidant. Clomipramine is a potent bioactive compound.[1][2] Perform all operations in a fume hood.
Materials
-
Substrate: Clomipramine Hydrochloride (CAS 17321-77-6).[2][3][4][5]
-
Oxidant: m-CPBA (≤77% purity, balance is water/benzoic acid to stabilize).[1]
-
Solvent: Dichloromethane (DCM), anhydrous.[1]
-
Reagents: 1N NaOH, Saturated
, Sodium Sulfite ( ), Magnesium Sulfate ( ).[1]
Step-by-Step Synthesis Workflow
Phase 1: Free Base Preparation
Clomipramine is typically supplied as the HCl salt, which is unreactive toward electrophilic oxidation.[1] It must be neutralized first.
-
Dissolve 1.0 g (2.85 mmol) of Clomipramine HCl in 20 mL of distilled water.
-
Add 10 mL of 1N NaOH solution (pH should be >10).
-
Extract the free base into DCM (3 x 15 mL).
-
Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo. -
Checkpoint: Ensure the resulting oil is free of water before proceeding.[1]
Phase 2: N-Oxidation
-
Dissolve the Clomipramine free base (approx.[1] 0.9 g) in 15 mL of anhydrous DCM.
-
Cool the solution to 0°C using an ice bath. Rationale: Low temperature prevents exotherms and minimizes side reactions.[1]
-
Dissolve m-CPBA (1.1 equivalents, approx.[1] 0.54 g based on 77% purity) in 10 mL DCM.[1]
-
Add the m-CPBA solution dropwise to the Clomipramine solution over 10 minutes.[1]
-
Allow the mixture to warm to Room Temperature (25°C) and stir for 2–3 hours.
-
Monitoring: Check reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). The N-oxide will appear significantly lower (more polar) than the starting material.
Phase 3: Workup and Purification[1][6]
-
Quench: Add 10 mL of 10%
solution to destroy excess peroxide. Stir for 10 minutes. -
Acid Removal: Wash the organic layer with Saturated
(3 x 20 mL). Rationale: This removes the m-chlorobenzoic acid byproduct as a water-soluble salt. -
Drying: Dry the organic phase over
and concentrate under reduced pressure. Do not exceed 40°C to avoid thermal degradation. -
Chromatography: Purify the crude residue using Flash Column Chromatography.
Figure 2: Operational workflow for the conversion of Clomipramine HCl to Clomipramine N-Oxide.
Characterization & Data Analysis
Successful synthesis is validated by the distinct shift in polarity and spectral properties arising from the
Physicochemical Properties[1][10]
| Property | Value / Description |
| Chemical Name | Clomipramine N-oxide |
| CAS Number | 14171-67-6 |
| Molecular Formula | |
| Molecular Weight | 330.85 g/mol |
| Appearance | Hygroscopic off-white solid or viscous oil |
| Solubility | Soluble in MeOH, DCM, DMSO; poorly soluble in Hexanes |
| Stability | Thermally labile; store at -20°C |
Spectral Validation (Expected Data)
-
Mass Spectrometry (ESI+):
-
Parent ion
observed at m/z 331.15 . -
Distinctive isotope pattern due to Chlorine (3:1 ratio at M and M+2).[1]
-
-
1H-NMR (CDCl3, 400 MHz):
-
The most diagnostic feature is the shift of the protons adjacent to the nitrogen.
-
N-Methyl groups: Shift downfield from
~2.2 ppm (amine) to ~3.1–3.3 ppm (N-oxide).[1] -
Methylene (-CH2-N): Shift downfield from
~2.4 ppm to ~3.4 ppm .
-
-
IR Spectroscopy:
-
Appearance of a strong band at 950–970 cm⁻¹ or 1200-1300 cm⁻¹ characteristic of the N-O stretch.
-
Storage and Stability Guidelines
N-oxides are susceptible to Cope Elimination , a thermal decomposition pathway where the N-oxide acts as an internal base, abstracting a beta-proton to form a hydroxylamine and an alkene.
-
Temperature: Store neat material at -20°C .
-
Solution State: Avoid prolonged storage in acidic solvents (like unbuffered
), which can promote reduction or degradation.[1] -
Handling: The compound is hygroscopic.[1][7] Equilibrate to room temperature in a desiccator before weighing.
References
-
National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 2801, Clomipramine. Retrieved October 26, 2023, from [Link][1]
-
Organic Chemistry Portal. (n.d.).[1] meta-Chloroperbenzoic acid (mCPBA).[1][8] Retrieved October 26, 2023, from [Link][1]
-
Nagaraja, P., et al. (2017).[1] Oxidation of tricyclic antidepressant drugs with chloramine-T. Journal of Saudi Chemical Society.[1] Retrieved from [Link]
Sources
- 1. In Vitro/In Vivo Evaluation of Clomipramine Orodispersible Tablets for the Treatment of Depression and Obsessive-Compulsive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clomipramine hydrochloride | 17321-77-6 [chemicalbook.com]
- 3. Clomipramine N-Oxide | CAS 14171-67-6 | LGC Standards [lgcstandards.com]
- 4. biosynth.com [biosynth.com]
- 5. Clomipramine | C19H23ClN2 | CID 2801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Workup [chem.rochester.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.rsc.org [pubs.rsc.org]
